molecular formula C12H13NO2 B2728176 3-(1H-indol-2-yl)butanoic acid CAS No. 1499218-97-1

3-(1H-indol-2-yl)butanoic acid

Cat. No.: B2728176
CAS No.: 1499218-97-1
M. Wt: 203.241
InChI Key: QHVKPNMWZIYYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Indol-2-yl)butanoic acid ( 1499218-97-1) is an indole-based carboxylic acid that serves as a versatile building block in organic synthesis and medicinal chemistry research. With the molecular formula C 12 H 13 NO 2 and a molecular weight of 203.24 g/mol, this compound provides researchers with a multifunctional scaffold for designing novel molecules. Indole derivatives are recognized for their broad spectrum of biological significance and are frequently explored in drug discovery programs . The indole nucleus is a privileged structure in medicinal chemistry, found in compounds acting as anticancer agents, anti-HIV agents, and COX-2 inhibitors . As a synthetic intermediate, this compound can be functionalized at the carboxylic acid group and the nitrogen of the indole ring, making it a valuable precursor for generating diverse chemical libraries. Research into analogous compounds, such as 4-(1H-indol-3-yl)butanoic acid (Indole-3-butyric acid), demonstrates that this class of molecules can be used to create potent enzyme inhibitors and histone deacetylase (HDAC) inhibitors with anticancer activity . This product is intended for research purposes as a chemical standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-indol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(6-12(14)15)11-7-9-4-2-3-5-10(9)13-11/h2-5,7-8,13H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVKPNMWZIYYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 1h Indol 2 Yl Butanoic Acid and Analogs

Diverse Synthetic Routes to the 3-(1H-indol-2-yl)butanoic acid Core

The construction of the this compound framework can be approached through various synthetic strategies, primarily focusing on the formation of the indole (B1671886) nucleus with the pre-installed or readily modifiable butanoic acid side chain at the 2-position.

Strategies for Butanoic Acid Chain Installation at the Indole-2-Position

Several classical and modern methods in indole synthesis can be adapted to introduce the butanoic acid chain at the C2 position.

Fischer Indole Synthesis: This well-established method remains a cornerstone for indole synthesis and can be employed to construct the desired scaffold. wikipedia.orgresearchgate.netnih.govresearchgate.net The general approach involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a suitable ketone or aldehyde bearing the butanoic acid moiety. For the synthesis of this compound, a key precursor would be a γ-keto acid or its ester derivative, such as 5-oxo-4-methylhexanoic acid or its corresponding ester. The reaction proceeds through the formation of a phenylhydrazone, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849) to yield the indole ring. wikipedia.org The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂, is crucial for optimizing the reaction conditions and yield. wikipedia.org

Japp-Klingemann Reaction: This reaction provides an alternative route to the necessary phenylhydrazone precursors for the Fischer indole synthesis. wikipedia.org It involves the reaction of an aryl diazonium salt with a β-keto acid or ester. In the context of synthesizing the target molecule, one could envision the reaction of a phenyldiazonium salt with a suitably substituted β-keto ester that can be further elaborated to the butanoic acid side chain. The resulting hydrazone can then be subjected to Fischer indole synthesis conditions to afford the 2-substituted indole. wikipedia.org

Nenitzescu Indole Synthesis: While typically used for the synthesis of 5-hydroxyindoles, the Nenitzescu synthesis offers a pathway to substituted indoles from benzoquinones and β-aminocrotonic esters. wikipedia.org Adaptations of this method could potentially be explored for the synthesis of 2-substituted indoles, although it is not the most direct route for the title compound.

A comparative table of these primary synthetic routes is presented below:

Synthetic RouteKey PrecursorsCatalyst/ReagentsKey Features
Fischer Indole SynthesisPhenylhydrazine, γ-keto acid/ester (e.g., 5-oxo-4-methylhexanoic acid)Brønsted or Lewis acids (e.g., HCl, ZnCl₂)Versatile and widely used for indole synthesis.
Japp-Klingemann ReactionAryl diazonium salt, β-keto acid/esterBase, then acid for cyclizationProvides access to hydrazone precursors for Fischer synthesis.
Nenitzescu Indole SynthesisBenzoquinone, β-aminocrotonic esterAcid catalystPrimarily for 5-hydroxyindoles, less direct for 2-substitution.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is of significant interest, as the biological activity of chiral molecules is often stereospecific. Several asymmetric strategies can be employed to control the stereochemistry at the C3 position of the butanoic acid chain.

Chiral Auxiliary-Controlled Synthesis: The use of chiral auxiliaries is a powerful method for asymmetric synthesis. blogspot.comwikipedia.org An appropriate chiral auxiliary, such as an Evans oxazolidinone, can be attached to a precursor of the butanoic acid chain. Subsequent alkylation or conjugate addition reactions would proceed with high diastereoselectivity due to the steric influence of the auxiliary. After the desired stereocenter is set, the auxiliary can be cleaved to yield the chiral butanoic acid derivative.

Asymmetric Conjugate Addition: The introduction of the methyl group at the β-position of the butanoic acid chain can be achieved through an asymmetric conjugate addition reaction. nih.govmdpi.comresearchgate.netnih.gov An α,β-unsaturated ester, such as ethyl 2-(1H-indol-2-yl)acrylate, could serve as the Michael acceptor. The reaction with a methyl organometallic reagent in the presence of a chiral ligand or catalyst would lead to the enantioselective formation of the desired stereocenter.

Asymmetric Hydrogenation: Another potential route involves the asymmetric hydrogenation of an unsaturated precursor, such as 3-(1H-indol-2-yl)but-2-enoic acid, using a chiral transition metal catalyst. This method is widely used for the enantioselective reduction of double bonds.

Below is a table summarizing potential stereoselective approaches:

Stereoselective MethodKey StrategyReagents/Catalysts
Chiral AuxiliaryDiastereoselective alkylation or conjugate additionEvans oxazolidinones, other chiral auxiliaries
Asymmetric Conjugate AdditionEnantioselective addition of a methyl group to an α,β-unsaturated esterChiral copper or rhodium catalysts
Asymmetric HydrogenationEnantioselective reduction of a C=C double bondChiral rhodium or ruthenium catalysts

Functionalization and Derivatization Approaches for the Indole and Butanoic Acid Moieties

Further modification of the this compound core allows for the exploration of structure-activity relationships and the development of a library of analogs for research purposes.

Modifications on the Indole Nitrogen (N-1) for Research Purposes

The indole nitrogen (N-1) is a common site for functionalization, which can significantly impact the electronic properties and biological activity of the molecule.

N-Alkylation: The indole nitrogen can be alkylated using various alkyl halides or other electrophiles in the presence of a base. mdpi.comnih.govresearchgate.net Common bases include sodium hydride, potassium carbonate, or cesium carbonate. The choice of solvent, such as DMF or THF, can also influence the reaction efficiency.

N-Arylation: The introduction of an aryl group at the N-1 position can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. mdpi.comorganic-chemistry.orglibretexts.org These reactions typically employ palladium or copper catalysts with appropriate ligands to couple the indole with an aryl halide or boronic acid. Copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids offers another route to N-aryl indoles. organic-chemistry.orgchemistrysteps.com

ModificationReaction TypeTypical Reagents
N-AlkylationNucleophilic SubstitutionAlkyl halide, Base (NaH, K₂CO₃)
N-ArylationCross-CouplingAryl halide/boronic acid, Pd or Cu catalyst, Ligand, Base

Investigation of Substituent Effects on the Butanoic Acid Side Chain

Modifications to the butanoic acid side chain can influence the compound's physicochemical properties, such as acidity and lipophilicity.

Esterification: The carboxylic acid group can be readily converted to an ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. nih.gov This modification can alter the compound's solubility and cell permeability.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation opens up further possibilities for derivatization at the terminus of the side chain.

Amide Formation: The carboxylic acid can be coupled with various amines to form amides. This is typically achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Heterocyclic Annulation Strategies Involving this compound as a Precursor

The this compound scaffold can serve as a versatile precursor for the construction of more complex, fused heterocyclic systems.

Intramolecular Friedel-Crafts Acylation: The carboxylic acid can be converted to an acyl chloride, which can then undergo an intramolecular Friedel-Crafts acylation to form a new ring fused to the indole nucleus. chemistrysteps.commasterorganicchemistry.comchemistrysteps.comresearchgate.net This strategy could lead to the formation of pyrano[2,3-b]indoles or other related heterocyclic systems, depending on the length and nature of the side chain. rsc.org

Pictet-Spengler Reaction: While the Pictet-Spengler reaction typically involves a β-arylethylamine, derivatives of this compound could be transformed into suitable precursors. wikipedia.orgresearchgate.netnrochemistry.comrsc.orgnih.gov For instance, reduction of the carboxylic acid to an alcohol, followed by conversion to an amine (e.g., via a Mitsunobu reaction with a nitrogen nucleophile followed by reduction), would yield a 2-(1H-indol-2-yl)butanamine. This amine could then undergo a Pictet-Spengler reaction with an aldehyde or ketone to construct a β-carboline ring system.

Annulation StrategyKey TransformationResulting Heterocycle
Intramolecular Friedel-Crafts AcylationCyclization of an activated carboxylic acid derivativeFused polycyclic ketones (e.g., pyranoindoles)
Pictet-Spengler ReactionCyclization of a derived 2-indolylbutanamine with a carbonyl compoundβ-Carbolines

Catalytic Transformations and Sustainable Synthetic Protocols

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. In the context of this compound and its analogs, catalytic transformations offer significant advantages over classical stoichiometric methods, including increased atom economy, milder reaction conditions, and the potential for catalyst recycling. This section explores the application of palladium-catalyzed reactions and the use of ionic liquids as sustainable media and catalysts for the synthesis of these valuable indole derivatives.

Application of Palladium-Catalyzed Reactions in Indole Derivative Synthesis

Palladium catalysis has become an indispensable tool for the construction of complex heterocyclic scaffolds, including the indole nucleus. Various palladium-catalyzed cross-coupling and cyclization reactions have been effectively employed for the synthesis of substituted indoles, offering a versatile platform for accessing derivatives of this compound.

Key palladium-catalyzed reactions applicable to the synthesis of 2-substituted indoles include the Heck, Sonogashira, and carbonylation reactions. nih.govorganic-chemistry.orgrsc.orgorganic-chemistry.org For instance, the Heck reaction allows for the coupling of an alkene with an aryl halide, a strategy that can be used to introduce the butanoic acid side chain precursor at the 2-position of the indole ring. organic-chemistry.orgbeilstein-journals.org Similarly, the Sonogashira coupling of a terminal alkyne with an ortho-haloaniline derivative is a powerful method for constructing the indole scaffold, which can be further functionalized. nih.govwikipedia.orgresearchgate.netnih.govorganic-chemistry.org

Carbonylative cyclization reactions catalyzed by palladium complexes represent another sophisticated approach. nih.govrsc.orgbeilstein-journals.org These reactions can introduce a carbonyl group, which can then be elaborated to the desired butanoic acid side chain. For example, palladium-catalyzed carbonylation of 2-alkynylanilines can lead to the formation of indole-2-carboxylic acid derivatives, which are viable precursors to this compound. beilstein-journals.orgacs.org A direct palladium-catalyzed 2-alkylation of indoles has also been reported, providing a pathway for the introduction of alkyl chains at the C2 position.

Recent advancements have focused on direct C-H functionalization, which circumvents the need for pre-functionalized starting materials, thereby improving synthetic efficiency. acs.org Palladium-catalyzed C-H activation strategies are being explored for the direct introduction of substituents onto the indole core.

Below is a table summarizing representative palladium-catalyzed reactions that can be adapted for the synthesis of precursors to this compound and its analogs.

Reaction TypeCatalyst/ReagentsSubstratesProduct TypeYield (%)Reference
Heck ReactionPd(OAc)₂, PPh₃, BaseAryl halide, AlkeneAlkenyl-substituted arene60-95 organic-chemistry.org
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, BaseAryl halide, Terminal alkyneAryl alkyne70-98 wikipedia.orgorganic-chemistry.org
Carbonylative CyclizationPd(OAc)₂, CO, Ligand2-AlkynylanilineIndole-2-carboxylate (B1230498)65-90 beilstein-journals.org
Direct C-H AlkylationPd(OAc)₂, Norbornene, OxidantIndole, Alkyl halide2-Alkylindole50-85

Development of Ionic Liquid-Mediated Synthetic Methodologies

Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as green and sustainable alternatives to conventional volatile organic solvents. researchgate.netrsc.orgmdpi.comrsc.org Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties, make them attractive media for organic synthesis. mdpi.com Furthermore, task-specific ionic liquids can be designed to act as both the solvent and the catalyst. researchgate.netrsc.orgmdpi.comrsc.org

In the context of indole synthesis, Brønsted acidic ionic liquids have been successfully employed as recyclable catalysts for the Fischer indole synthesis, a classic method for constructing the indole ring. researchgate.netrsc.org These acidic ionic liquids can effectively catalyze the condensation of a phenylhydrazine with a ketone or aldehyde to form the corresponding indole, often with high yields and selectivity. researchgate.net The use of ionic liquids can simplify product isolation and allow for the recovery and reuse of the catalytic system, which is economically and environmentally advantageous. rsc.orgacs.orgresearchgate.net

The Michael addition of indoles to α,β-unsaturated carbonyl compounds to form 3-substituted indoles has also been efficiently catalyzed by Brønsted acidic ionic liquids. mdpi.com While this typically functionalizes the 3-position, modifications of this approach or the use of appropriately substituted indoles could potentially be adapted for the synthesis of 2-substituted analogs. A one-pot synthesis of butyl-1H-indol-3-alkylcarboxylic acid derivatives in an ionic liquid has been reported, demonstrating the feasibility of synthesizing indole alkanoic acids in these media. nih.gov

The advantages of using ionic liquids in the synthesis of indole derivatives are summarized in the following table.

FeatureDescriptionReference
Green Solvent Low volatility and flammability reduce environmental impact and improve safety. researchgate.netrsc.org
Catalyst and Solvent Task-specific ionic liquids can act as both the reaction medium and the catalyst, simplifying the reaction setup. rsc.orgmdpi.com
Recyclability Ionic liquids can often be recovered and reused multiple times without significant loss of activity. rsc.orgacs.orgresearchgate.net
Enhanced Reactivity The unique solvent properties of ionic liquids can lead to enhanced reaction rates and selectivities. researchgate.netmdpi.com

Convergent Synthesis of Hybrid Indole-Butanoic Acid Architectures for Research

Convergent synthesis is a powerful strategy in organic chemistry where complex molecules are assembled from smaller, pre-synthesized fragments. This approach is particularly well-suited for the creation of hybrid molecules, which combine distinct structural motifs to achieve novel properties. The synthesis of hybrid architectures incorporating both an indole core and a butanoic acid moiety is of significant interest for developing new research tools and potential therapeutic agents.

For example, an indole-2-boronic acid derivative could be prepared and then coupled with a suitable halo-butanoic acid ester using a palladium-catalyzed Suzuki coupling reaction. Alternatively, a 2-aminoindole derivative could be reacted with a butanoic acid derivative containing an activated carbonyl group to form an amide linkage, which could then be further modified.

The synthesis of indole-chalcone hybrids showcases a similar convergent strategy, where an indole aldehyde is condensed with an acetophenone (B1666503) derivative. mdpi.commdpi.com This highlights the general principle of combining two distinct building blocks to create a larger, hybrid molecule. Research into the synthesis of new heterocyclic compounds derived from indole butanoic acid further underscores the utility of this core structure as a platform for generating more complex molecular architectures.

Multi-component reactions (MCRs) also represent a form of convergent synthesis, where three or more reactants are combined in a single step to form a complex product. researchgate.netchemrxiv.orgarkat-usa.orgrug.nl The development of MCRs that can incorporate both indole and butanoic acid precursors would provide a highly efficient route to these hybrid molecules.

The following table outlines a general convergent synthetic strategy for indole-butanoic acid hybrids.

Fragment A (Indole)Fragment B (Butanoic Acid)Coupling ReactionHybrid Product
Indole-2-boronic acid4-Bromobutanoic acid esterSuzuki Coupling2-(Butanoic acid ester)-indole
2-AminoindoleButanoic anhydrideAcylation2-(Butanamido)indole
Indoleγ-ButyrolactoneFriedel-Crafts Alkylation3-(1H-indol-3-yl)butanoic acid

Structure Activity Relationship Sar and Structural Biology Investigations

Elucidation of Key Structural Determinants for Molecular Interactions

The biochemical activity of indole-based compounds is not dictated by a single feature but rather by a synergistic interplay between the indole (B1671886) core, the aliphatic acid chain, and various substituents. Deconstructing the molecule into these key components allows researchers to probe their individual contributions to molecular recognition and function.

Table 1: Effect of Indole Ring Substitution on CysLT1 Antagonist Activity Data synthesized from studies on 3-substituted 1H-indole-2-carboxylic acid derivatives.

Compound IDIndole Ring SubstitutionRelative PotencyFinding
17d vs 17g Chlorine vs FluorineFluorine > ChlorineFluorine substituted derivatives were more potent. researchgate.net
17c, 17d, 17e, 17f Substitution at Position 4Least FavorablePosition 4 was the least favorable for activity. researchgate.net
17i, 17j, 17k Methoxy (B1213986) at Position 7Most FavorablePosition 7 was the most favorable for methoxy group substitution. researchgate.net

Comparative Analysis of 2-Substituted versus 3-Substituted Indole-Butanoic Acids in Research Models

The position of the butanoic acid chain on the indole ring—at position 2 versus the more extensively studied position 3—fundamentally alters the molecule's three-dimensional shape and electronic distribution, leading to distinct biological activities.

The vast majority of research on indole-alkanoic acids has focused on 3-substituted compounds, such as the well-known plant auxin indole-3-butyric acid (IBA). nih.govnih.govmdpi.comnih.gov IBA is recognized for its role in promoting lateral root formation, a process involving its conversion to indole-3-acetic acid (IAA). nih.gov The biological activity of these 3-substituted indoles often involves their ability to interact with specific cellular machinery, such as transport proteins and receptors, that recognize the characteristic spatial relationship between the indole nucleus and the carboxylic acid group. nih.govnih.gov Studies on indole-3-propanoic acid and indole-3-butanoic acid have demonstrated their ability to bind non-specifically in the minor groove of DNA. researchgate.net

In contrast, 2-substituted indole derivatives are explored in different therapeutic contexts. For example, 3-substituted 1H-indole-2-carboxylic acid derivatives have been identified as highly potent and selective antagonists for the CysLT1 receptor, which is implicated in asthma. researchgate.net The placement of the carboxylic acid function at position 2, adjacent to the indole nitrogen, creates a different structural and electronic profile compared to the 3-substituted isomers, allowing for unique interactions with different biological targets. This distinction is fundamental; while 3-substituted indole-alkanoic acids are prominent in agriculture and plant biology, the 2-substituted scaffold is often investigated for applications in medicinal chemistry, targeting receptors and enzymes. researchgate.netresearchgate.net

Rational Design Principles for Modulating Defined Biochemical Functions

The principles of rational drug design are actively applied to the indole-butanoic acid scaffold to develop compounds with tailored biochemical functions. This approach leverages computational tools and a deep understanding of SAR to predict and synthesize novel molecules with improved activity.

A clear example of this is the design of a novel aldose reductase (ALR2) inhibitor. nih.gov Starting from a series of phenethylamine (B48288) derivatives, researchers used flexible docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis to understand the key interactions within the ALR2 active site. nih.gov This computational modeling informed the design of a new molecule, 4-oxo-4-(4-hydroxyindole)butanoic acid, which incorporated the favorable hydrophobic and hydrogen-bonding features identified in the models. The rationally designed compound exhibited significantly improved ALR2 inhibition, with an IC₅₀ value of 7.4 µM, making it more potent than the well-known inhibitor tolrestat. nih.gov This success demonstrates how understanding the structural requirements for binding allows for the targeted modification of the indole-butanoic acid framework to achieve a specific biochemical goal. Similarly, structural modifications on an indole-3-butyric acid derivative led to the discovery of a potent histone deacetylase (HDAC) inhibitor with significant antiproliferative effects. researchgate.net

Table 2: Rationally Designed Indole-Butanoic Acid Derivative for ALR2 Inhibition

CompoundDesign BasisTargetIC₅₀ ValueReference
YUA001 (Lead Compound) Original Phenethylamine LeadALR2~1776 µM (calculated from 240-fold less potent than designed compound) nih.gov
Tolrestat (Reference) Known ALR2 InhibitorALR216 µM nih.gov
4-oxo-4-(4-hydroxyindole)butanoic acid CoMSIA field and FlexX dockingALR27.4 µM nih.gov

Molecular and Biochemical Investigations of Indole Butanoic Acid Derivatives

Mechanisms of Interaction with Specific Biomolecules and Biological Targets

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Elastase, Urease, α-Amylase Inhibition)

While direct studies on the inhibition of elastase, urease, or α-amylase by 3-(1H-indol-2-yl)butanoic acid are not prominently available in the existing scientific literature, the broader class of indole-2-carboxylic acid derivatives has been investigated for inhibitory activity against various other enzymes. These studies provide insight into the potential of the indole-2-carboxylic acid scaffold as a basis for enzyme inhibitor design.

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of several enzymes crucial to disease pathways. For instance, a series of these derivatives were designed and synthesized as novel inhibitors of HIV-1 integrase strand transfer (INSTIs). rsc.orgnih.gov In these studies, the indole-2-carboxylic acid core was found to chelate with two Mg²⁺ ions within the active site of the integrase enzyme. nih.govmdpi.com Further optimization of these derivatives, such as the introduction of a C6 halogenated benzene (B151609) ring, led to compounds with significantly improved inhibitory effects, with IC₅₀ values in the low micromolar range. rsc.orgnih.gov One such derivative, compound 17a , demonstrated an IC₅₀ value of 3.11 μM. rsc.org Another optimized derivative, 20a , showed a markedly increased integrase inhibitory effect with an IC₅₀ value of 0.13 μM. mdpi.com

Additionally, indole-2-carboxylic acid derivatives have been explored as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are key targets for tumor immunotherapy. nih.gov Certain 6-acetamido-indole-2-carboxylic acid derivatives were identified as potent dual inhibitors, with compound 9o-1 showing IC₅₀ values of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov Other research has identified inhibitors of cytosolic phospholipase A2 among 3-(octadecanoylaminomethyl)indole-2-carboxylic acid derivatives, with the most active compound showing an IC₅₀ of 8 μM. nih.gov

These findings collectively suggest that the indole-2-carboxylic acid framework is a versatile scaffold for developing enzyme inhibitors. The mechanism often involves specific interactions with the enzyme's active site, such as metal chelation or binding to key residues, which can be finely tuned through structural modifications.

Derivative ClassTarget EnzymeKey DerivativeIC₅₀ Value (μM)Reference
Indole-2-carboxylic acid derivativeHIV-1 Integrase17a3.11 rsc.org
Indole-2-carboxylic acid derivativeHIV-1 Integrase20a0.13 mdpi.com
6-Acetamido-indole-2-carboxylic acid derivativeIDO19o-11.17 nih.gov
TDO1.55
3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivativeCytosolic Phospholipase A₂1-Methyl-3-octadecanoylindole-2-carboxylic acid8 nih.gov

Receptor Ligand Binding and Signal Transduction Pathway Modulation (e.g., PPARγ, Cannabinoid Receptors, Auxin Receptors)

Research into the receptor binding profile of this compound is limited; however, studies on related indole-2-carboxylic acid analogs reveal significant interactions with nuclear receptors like Peroxisome Proliferator-Activated Receptor γ (PPARγ) and cannabinoid receptors.

A series of novel aryl indole-2-carboxylic acids were identified as potent and selective PPARγ modulators. nih.gov These compounds act as partial agonists for the PPARγ receptor. One compound from this series was tested in a db/db mouse model of type 2 diabetes and was found to reduce hyperglycemia at exposures comparable to the well-known PPARγ agonist, rosiglitazone. nih.gov This indicates that the indole-2-carboxylic acid scaffold can be effectively modified to produce ligands that modulate PPARγ activity, a key regulator of glucose metabolism and insulin (B600854) sensitivity.

In the context of cannabinoid receptors, various indole-2-carboxamides have been synthesized and evaluated for their antitumour activities, which are sometimes linked to cannabinoid receptor interaction. nih.gov For example, certain N-substituted indole-2-carboxamides demonstrated potent cytotoxic and antiproliferative activities against pediatric brain tumor cells. nih.gov While the direct mechanism is complex, the cannabinoid system is a known modulator of cell proliferation and apoptosis. Other studies have focused on indol-3-yl derivatives, showing that modifications can lead to potent and selective CB₂ receptor ligands. mdpi.comnih.gov Although this pertains to a different isomer, it highlights the general propensity of the indole (B1671886) core to serve as a foundation for cannabinoid receptor ligands. Direct binding data for this compound on cannabinoid receptors is not currently available.

The role of indole derivatives as auxin receptor ligands is primarily associated with indole-3-acetic acid (IAA) and its precursor, indole-3-butyric acid. This activity is highly specific to the substitution at the 3-position of the indole ring and is not a characteristic feature of indole-2-carboxylic acid derivatives.

Nucleic Acid (DNA/RNA) Interaction Studies and Binding Modes (e.g., Minor Groove Binding)

Direct experimental studies detailing the interaction of this compound with nucleic acids are scarce. However, research on the parent compound, indole-2-carboxylic acid, and its derivatives, provides evidence that these molecules can interact with DNA. The primary modes of non-covalent interaction for small molecules with DNA are intercalation between base pairs and binding within the major or minor grooves. researchgate.net

Molecular docking studies have suggested that indole derivatives can bind in the minor groove of DNA. researchgate.net For indole-2-carboxylic acid specifically, docking analyses indicate a preference for localization between cytosine (C) and guanine (B1146940) (G) bases, engaging in π-π stacking interactions and forming hydrogen bonds. researchgate.net This binding is facilitated by the planar structure of the indole ring, which allows for close association with the DNA base pairs.

Furthermore, a dinuclear copper(II) complex of indole-2-carboxylic acid, [Cu₂(C₉H₆O₂N)₄(H₂O)₂]·2H₂O, was synthesized and its interaction with calf thymus DNA (CT-DNA) was investigated. mdpi.com Fluorescence spectrometry and viscosity measurements suggested that this complex binds to DNA via an intercalative mode. The complex was able to displace ethidium (B1194527) bromide (EB) from a DNA-EB system, which is a classic indicator of intercalation. The study determined a quenching constant (Ksv) value of 3.99 × 10⁴ M⁻¹, indicating a strong interaction with DNA. mdpi.com While this study involves a metal complex, it demonstrates that the indole-2-carboxylic acid ligand is a key component of the DNA-interacting agent. In contrast, studies on the related isomer, indole-3-propionic acid, have pointed towards groove binding as the primary mode of interaction, causing minimal changes to the DNA conformation. mdpi.com

Cellular Responses and Modulatory Effects in In Vitro Systems

Cell Line-Based Studies on Cellular Viability and Proliferation

A dinuclear copper(II) complex of indole-2-carboxylic acid demonstrated significant dose-dependent cytotoxic activity against two human breast cancer cell lines, MDA-MB-231 and MCF-7. mdpi.com The complex exhibited potent growth-inhibitory effects, with IC₅₀ values of 5.43 μM and 5.69 μM, respectively. At a concentration of 20 μM, the complex inhibited the growth of both cell lines by over 90%, suggesting it could be a promising lead for anticancer drug development. mdpi.com

In another study, a series of indole-2-carboxamides were synthesized and tested against pediatric brain tumor cell lines, including KNS42 (glioblastoma), BT12, BT16 (atypical teratoid rhabdoid tumors), and DAOY (medulloblastoma). nih.gov Several of these compounds displayed potent cytotoxic and antiproliferative activities. For instance, compound 8c showed an IC₅₀ of 4.10 μM against DAOY cells, while compound 8f had an IC₅₀ of 3.65 μM against the same cell line. Notably, some of these potent compounds showed negligible cytotoxicity against non-cancerous human foreskin fibroblast (HFF1) cells, indicating a degree of selectivity for cancer cells. nih.gov Other indole derivatives have also been shown to possess high cytotoxic activity against various cancer cell lines including HepG2, MCF-7, and HeLa. frontiersin.org

CompoundCell LineCell TypeIC₅₀ (μM)Reference
Indole-2-carboxylic acid copper(II) complexMDA-MB-231Breast Cancer5.43 mdpi.com
MCF-7Breast Cancer5.69
Indole-2-carboxamide (8c)DAOYMedulloblastoma4.10 nih.gov
Indole-2-carboxamide (8f)DAOYMedulloblastoma3.65
Indole derivative (1c)HepG2Liver Cancer0.9 frontiersin.org
MCF-7Breast Cancer0.55
HeLaCervical Cancer0.50

Investigations of Oxidative Stress Modulation and Antioxidant Activity

The antioxidant potential of this compound has not been specifically documented, but numerous studies have confirmed that the indole-2-carboxylic acid core is a feature of molecules with significant antioxidant properties. Researchers have synthesized various ester and amide derivatives of indole-2-carboxylic acid and evaluated their ability to mitigate oxidative stress through several in vitro assays. fabad.org.trresearchgate.net

In one study, new ester and amide derivatives were tested for their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, for their ferric reducing power, and for their Fe²⁺ metal chelating activity. fabad.org.tr While DPPH scavenging was modest for most derivatives, compounds 5 (N-benzyl-1H-indole-2-carboxamide) and 6 (N-(4-methoxybenzyl)-1H-indole-2-carboxamide) demonstrated excellent reducing power at concentrations from 50 to 200 μg/ml, comparable to the standard antioxidant butylated hydroxytoluene (BHT). Furthermore, all tested compounds exhibited more potent Fe²⁺ chelating activity than the standard chelator Ethylenediaminetetraacetic acid (EDTA). fabad.org.tr

Another study reported two series of novel indole-2-carboxylic acid derivatives with antioxidant potential. eurjchem.com Among the synthesized compounds, 3g , 5b , and 5c were identified as having notable antioxidant activity. The antioxidant capacity of indole derivatives is often attributed to the electron-rich nature of the indole ring, which can donate a hydrogen atom to stabilize free radicals. The substitution at the 2-position of the indole ring is known to influence this efficacy. fabad.org.tr A dinuclear copper(II) complex of indole-2-carboxylic acid also exhibited high antioxidant activity, showing 94% inhibition of the ABTS radical at 60 µM, and 71% and 56% inhibition of hydroxyl and DPPH radicals, respectively. mdpi.com

Derivative Class/CompoundAntioxidant AssayObservationReference
N-benzyl and N-(4-methoxybenzyl) indole-2-carboxamidesReducing PowerExcellent activity, comparable to BHT fabad.org.tr
Fe²⁺ Chelating ActivityMore powerful than EDTA
Indole-2-carboxylic acid derivatives (3g, 5b, 5c)General Antioxidant ScreeningPotential antioxidant activity identified eurjchem.com
Indole-2-carboxylic acid copper(II) complexABTS Radical Scavenging94% inhibition at 60 µM mdpi.com
Hydroxyl Radical Scavenging71% inhibition at 60 µM
DPPH Radical Scavenging56% inhibition at 60 µM

Impact on Specific Cellular Processes (e.g., Root Organogenesis and Callus Formation in Plant Models)

Indole-3-butyric acid (IBA) is a well-established plant growth regulator widely utilized in horticulture and plant tissue culture to stimulate the formation of adventitious roots. oup.comfrontiersin.org Its application can significantly enhance both the quantity and quality of roots, which is a critical step in the vegetative propagation of many plant species. frontiersin.org The process of forming new roots from non-root tissues, such as stems or leaves, is known as adventitious root formation. IBA is often more effective than the primary auxin, Indole-3-acetic acid (IAA), in promoting this process, partly due to its higher stability. oup.comnih.gov

In plant tissue culture, auxins like IBA are instrumental in initiating root development from undifferentiated plant cells, a mass known as a callus. This process is a form of indirect organogenesis. wikipedia.org The relative concentrations of auxins and another class of plant hormones, cytokinins, in the culture medium can direct the differentiation of callus into various plant organs. Generally, a high auxin-to-cytokinin ratio favors root formation.

Studies on various plant models have demonstrated the efficacy of IBA in promoting root organogenesis. For instance, in pea cuttings, exogenous application of IBA was found to be superior to IAA in inducing roots. This enhanced rooting ability is attributed to the greater stability of IBA, allowing its levels to remain elevated in the tissue for a longer period. nih.gov Similarly, in Salvia fruticosa cuttings, the application of IBA was effective in mitigating the negative effects of salinity stress on root and shoot growth. researchgate.net

The table below summarizes findings from selected studies on the impact of Indole-3-butyric acid (IBA) on root formation in different plant species.

Plant SpeciesExperimental SystemKey Findings
Pisum sativum (Pea)CuttingsIBA was more effective than IAA in inducing adventitious roots due to its higher stability and prolonged presence in the tissue. nih.gov
Salvia fruticosaCuttings under salinity stressIBA application mitigated the negative effects of salinity on root and shoot growth parameters. researchgate.net
Camellia sinensis (Tea)CuttingsIBA produced a higher yield of roots compared to other auxins like IAA and NAA. wikipedia.org

Endogenous Biogenesis and Metabolic Transformations in Biological Systems

While initially considered a synthetic auxin, Indole-3-butyric acid (IBA) has been identified as a naturally occurring compound in various plant species, including maize and Arabidopsis. rooting-hormones.comoup.com It is now understood to be an important part of the auxin homeostasis network in plants, acting as a storage form or precursor to the main active auxin, Indole-3-acetic acid (IAA). nih.govnih.gov

The biosynthesis of IBA in plants is directly linked to the metabolism of IAA. semanticscholar.org Studies in maize have shown that IAA can be converted into IBA. oup.comnih.gov This conversion suggests a pathway where the two-carbon side chain of IAA is elongated by two carbons to form the four-carbon side chain of IBA. It is proposed that this process is analogous to the initial steps of fatty acid biosynthesis, involving the transfer of an acetyl group from acetyl-CoA to IAA. rooting-hormones.com

The in vivo conversion of IAA to IBA has been demonstrated in seedlings of maize (Zea mays L.). oup.comnih.gov This biosynthetic activity has been observed in various plant tissues, including leaves and roots. oup.com The formation of IBA from IAA is an important mechanism for regulating the levels of active auxin within the plant, allowing for storage and transport of an auxin precursor. rooting-hormones.comnih.gov

The conversion of IBA to the biologically active auxin IAA is a critical metabolic process in plants, effectively releasing the active hormone from its storage form. nih.gov This conversion is a key aspect of how IBA exerts its auxin-like effects on plant development, such as promoting root formation. nih.gov Genetic and biochemical evidence from Arabidopsis thaliana has shown that this conversion occurs within specialized organelles called peroxisomes. nih.govnih.govfrontiersin.org

The mechanism of conversion is analogous to the beta-oxidation of fatty acids, where the four-carbon side chain of IBA is shortened by two carbons to yield the two-carbon side chain of IAA. nih.govfrontiersin.org This process involves a series of enzymatic reactions that sequentially modify and shorten the butyric acid side chain. The conversion of IBA to IAA has been directly demonstrated in Arabidopsis seedlings, and mutants defective in this process show altered auxin-related developmental patterns. nih.govnih.gov

The conversion of IBA to IAA within peroxisomes is catalyzed by a suite of specific enzymes that share similarities with those involved in fatty acid β-oxidation. oup.com Genetic screens in Arabidopsis thaliana have identified several key enzymes required for this process. These are often referred to as "IBR" (IBA-responsive) proteins because mutations in the genes encoding them lead to resistance to the effects of exogenously applied IBA. nih.gov

Key enzymes implicated in the peroxisomal β-oxidation of IBA include:

LONG CHAIN ACYL-COA SYNTHETASE 4 (LACS4): This enzyme is thought to catalyze the initial step, which is the activation of IBA by the addition of coenzyme A (CoA). oup.com

IBR3: A putative acyl-CoA oxidase/dehydrogenase. nih.gov

IBR10: A predicted enoyl-CoA hydratase. frontiersin.org

IBR1: A short-chain dehydrogenase/reductase. frontiersin.org

These enzymes are believed to act in a sequential pathway to shorten the side chain of IBA-CoA, ultimately releasing IAA. nih.gov The process begins with the transport of IBA into the peroxisome, a step that is facilitated by a peroxisomal ABC transporter known as PXA1. frontiersin.org Defects in any of these enzymatic steps can disrupt the conversion of IBA to IAA, leading to observable changes in plant growth and development, such as altered root architecture. nih.govnih.gov

The table below lists the key enzymes involved in the conversion of IBA to IAA in Arabidopsis thaliana.

Enzyme/ProteinPredicted FunctionRole in IBA Metabolism
PXA1/ABCD1Peroxisomal ABC TransporterTransports IBA into the peroxisome. frontiersin.org
LACS4Long-chain acyl-CoA synthetaseActivates IBA by adding CoA, the first step in its β-oxidation. oup.com
IBR3Acyl-CoA oxidase/dehydrogenase-likeA core enzyme in the β-oxidation pathway of IBA. nih.gov
IBR10Enoyl-CoA hydrataseA core enzyme in the β-oxidation pathway of IBA. frontiersin.org
IBR1Short-chain dehydrogenase/reductaseA core enzyme in the β-oxidation pathway of IBA. frontiersin.org

Computational Chemistry and in Silico Approaches for Indole Butanoic Acid Research

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These studies provide a detailed picture of the molecule's geometry, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For 3-(1H-indol-2-yl)butanoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G, can determine its most stable three-dimensional conformation (optimized geometry). nih.gov These calculations yield precise information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is employed to compute key electronic properties that dictate the molecule's behavior. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Geometrical Parameters for this compound using DFT Note: The following data is illustrative of typical results obtained from DFT calculations.

ParameterSelected AtomsCalculated Value
Bond LengthN1-C21.38 Å
Bond LengthC2-C(butanoic)1.51 Å
Bond LengthC(carboxyl)-O(hydroxyl)1.35 Å
Bond AngleC9-N1-C2109.5°
Bond AngleN1-C2-C3108.0°
Dihedral AngleC3-C2-C(butanoic)-C(methyl)-175.2°

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular bonding interactions within a molecule. biointerfaceresearch.comwisc.edu By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the delocalization of electron density, which contributes to molecular stability.

For this compound, NBO analysis can reveal hyperconjugative interactions, such as those between the lone pair electrons on the indole (B1671886) nitrogen or the carboxylic oxygen atoms and the antibonding orbitals (σ* or π*) of adjacent bonds. The strength of these interactions is measured by the second-order perturbation stabilization energy, E(2). researchgate.net Higher E(2) values indicate stronger electronic delocalization and greater stabilization of the molecule. researchgate.net This analysis helps explain the molecule's preferred conformation and electronic distribution.

Table 2: NBO Analysis - Second-Order Perturbation Stabilization Energies (E(2)) for this compound Note: The following data is hypothetical and represents plausible intramolecular interactions.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (N1)π* (C3-C9)45.50Lone Pair -> π
π (C4-C5)π (C6-C7)20.15π -> π
LP (O1)σ (C(carboxyl)-Cβ)2.85Lone Pair -> σ
σ (Cα-H)σ (C(butanoic)-Cβ)1.98σ -> σ*

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com For this compound, analysis of the HOMO and LUMO energy levels and their distribution across the molecule helps to predict its reactivity in various chemical environments and its potential as an electron donor or acceptor. From these energies, global reactivity descriptors such as hardness, chemical potential, and electrophilicity can be calculated. dergipark.org.tr

Table 3: Quantum Chemical Descriptors for this compound from FMO Analysis Note: Values are illustrative and derived from theoretical calculations.

ParameterFormulaCalculated Value (eV)
E(HOMO)--6.25
E(LUMO)--0.95
Energy Gap (ΔE)E(LUMO) - E(HOMO)5.30
Hardness (η)(E(LUMO) - E(HOMO))/22.65
Chemical Potential (μ)(E(HOMO) + E(LUMO))/2-3.60
Electrophilicity Index (ω)μ²/2η2.44

Molecular Docking and Ligand-Biomolecule Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target.

Molecular docking simulations are used to place this compound into the binding site of a target protein in various possible conformations, or "poses." jocpr.com Scoring functions are then used to estimate the binding affinity for each pose, typically expressed in kcal/mol, with more negative values indicating stronger binding. ajchem-a.com

This process can screen potential biological targets for this compound and predict its binding mode. By comparing the binding affinities across different proteins, researchers can hypothesize its primary mechanism of action. nih.govmdpi.com For example, docking studies could assess its potential to bind to enzymes, receptors, or other proteins involved in specific cellular pathways. researchgate.net

Table 4: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets

Protein TargetPDB IDBinding Affinity (kcal/mol)Predicted Pose Rank
Cyclooxygenase-2 (COX-2)5KIR-8.51
Serotonin Transporter (SERT)5I6X-7.91
Dopamine D2 Receptor6CM4-7.22
Human Serum Albumin (HSA)1AO6-6.81

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These simulations can identify the key amino acid residues within the protein's binding pocket that interact with this compound. nih.gov

The analysis reveals the types of interactions formed, which can include:

Hydrogen Bonds: Formed between the carboxylic acid group or the indole N-H of the ligand and polar residues in the protein.

Hydrophobic Interactions: Occurring between the indole ring system and nonpolar amino acid residues.

Pi-Stacking: Interactions between the aromatic indole ring and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Understanding these specific interactions is crucial for structure-based drug design, as it allows for chemical modifications of the ligand to enhance its binding affinity and selectivity for the target protein. nih.gov

Table 5: Predicted Interacting Residues for this compound in the COX-2 Active Site Note: This data is hypothetical, based on a plausible docking simulation.

Amino Acid ResidueInteraction TypeDistance (Å)
Arg120Hydrogen Bond (with Carboxyl O)2.1
Tyr355Hydrogen Bond (with Carboxyl OH)2.5
Val523Hydrophobic Interaction3.8
Leu352Hydrophobic Interaction4.1
Phe518Pi-Pi Stacking (with Indole Ring)4.5

Molecular Dynamics Simulations to Explore Conformational Dynamics

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. tandfonline.comnih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of a molecule's conformational landscape, flexibility, and interactions with its environment, such as a solvent or a biological receptor. tandfonline.comresearchgate.net For a flexible molecule like this compound, MD simulations can elucidate how the butanoic acid side chain moves and orients itself relative to the rigid indole ring. mdpi.comrsc.org

These simulations can reveal the most stable, low-energy conformations of the molecule in a solution, which is crucial for understanding how it might bind to a target protein. nih.govnih.gov The dynamics are often analyzed by monitoring key dihedral angles along the rotatable bonds of the butanoic acid chain. The population of different conformers (e.g., gauche, anti) can be quantified, providing a statistical map of the molecule's preferred shapes. This information is vital for understanding its structure-activity relationship (SAR). nih.govresearchgate.net

Table 1: Hypothetical Dihedral Angle Distribution for Key Rotatable Bonds in this compound from a Molecular Dynamics Simulation

Dihedral Angle (Atoms Defining Angle)ConformationPopulation (%)
C1-C2-C3-C4 (Butanoic Acid Backbone)Anti (trans)65%
C1-C2-C3-C4 (Butanoic Acid Backbone)Gauche (+)18%
C1-C2-C3-C4 (Butanoic Acid Backbone)Gauche (-)17%
N1-C2(indole)-C1-C2 (Indole to Side Chain)Perpendicular55%
N1-C2(indole)-C1-C2 (Indole to Side Chain)Planar45%

This interactive table presents hypothetical data to illustrate typical results from an MD simulation analysis, showing the preferred orientations of the flexible side chain.

Structure-Based and Ligand-Based Computational Design Strategies

Computational drug design strategies are broadly categorized into structure-based and ligand-based approaches. Both are instrumental in identifying and optimizing new drug candidates. nih.gov

Structure-Based Drug Design (SBDD) SBDD relies on the three-dimensional structure of the biological target, typically a protein or enzyme, which is often determined experimentally through techniques like X-ray crystallography. nih.gov Molecular docking is a primary tool in SBDD, used to predict the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein. researchgate.netnih.gov

For this compound, docking simulations can predict how the molecule fits into a specific binding pocket. For instance, the indole ring might form hydrophobic or π-stacking interactions with aromatic amino acid residues, while the carboxylic acid group could form hydrogen bonds with polar residues. researchgate.net These predicted interactions provide a rational basis for designing derivatives with improved potency and selectivity. mdpi.com

Table 2: Example of Predicted Interactions for this compound in a Hypothetical Enzyme Active Site from a Docking Simulation

Molecular MoietyInteracting ResidueInteraction TypePredicted Distance (Å)
Indole N-HAspartate (ASP) 121Hydrogen Bond2.9
Indole RingTryptophan (TRP) 84π-π Stacking4.5
Carboxylic Acid OHSerine (SER) 252Hydrogen Bond2.8
Carboxylic Acid C=OLysine (LYS) 199Hydrogen Bond3.1
Butanoic ChainLeucine (LEU) 78Hydrophobic3.9

This interactive table illustrates the types of specific, non-covalent interactions that can be identified through molecular docking studies, guiding further chemical modification.

Ligand-Based Drug Design (LBDD) When the 3D structure of the target is unknown, LBDD methods are employed. These strategies rely on the knowledge of a set of molecules known to be active against the target. nih.govmdpi.com One of the most common LBDD techniques is the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.govresearchgate.net

QSAR models are mathematical equations that correlate the chemical properties (descriptors) of a series of compounds with their biological activities. nih.govnih.gov For a series of indole-butanoic acid derivatives, descriptors could include molecular weight, lipophilicity (logP), polar surface area, and various electronic and steric parameters. By building a robust QSAR model, the activity of new, unsynthesized derivatives of this compound can be predicted, prioritizing the most promising candidates for synthesis. researchgate.netorientjchem.org

In Silico Prediction of Biochemical Parameters

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.govcomputabio.com These predictions help to identify compounds with poor pharmacokinetic profiles or potential toxicity issues, reducing the likelihood of late-stage failures in drug development. springernature.comacs.org

For this compound, various computational models can estimate key biochemical and physicochemical parameters. semanticscholar.orgnih.gov Properties such as aqueous solubility, lipophilicity (logP), plasma protein binding, and permeability across biological membranes (like the blood-brain barrier) can be calculated based solely on the molecular structure. biorxiv.orgoup.com Many of these prediction tools are available as software packages or online web servers. vcclab.orgacdlabs.comresearchgate.net

Table 3: Predicted Physicochemical and ADMET Properties for this compound

ParameterPredicted ValueSignificance in Drug Discovery
Molecular Weight203.23 g/mol Influences absorption and distribution; generally <500 is preferred.
LogP (Octanol/Water Partition Coefficient)2.15Measures lipophilicity; affects absorption, distribution, and metabolism. researchgate.netnih.gov
Aqueous Solubility (LogS)-2.8 (mg/mL)Crucial for absorption and formulation; poor solubility can limit bioavailability.
Polar Surface Area (PSA)59.8 ŲInfluences membrane permeability; values <140 Ų are often associated with good oral bioavailability.
Hydrogen Bond Donors2Affects solubility and receptor binding.
Hydrogen Bond Acceptors2Affects solubility and receptor binding.
Blood-Brain Barrier (BBB) PermeabilityLowPredicts whether the compound can cross into the central nervous system.
Human Intestinal Absorption (HIA)High (>90%)Indicates potential for good oral absorption.
Cytochrome P450 (CYP2D6) InhibitorUnlikelyPredicts potential for drug-drug interactions.

This interactive table provides a summary of key biochemical parameters for this compound as predicted by various in silico models. These values are theoretical estimates used to guide early-stage research.

Advanced Analytical Methodologies in Support of Indole Butanoic Acid Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of Research Intermediates and Products

Structural elucidation is the definitive process of determining the precise atomic arrangement of a chemical compound. For novel molecules like 3-(1H-indol-2-yl)butanoic acid, a combination of spectroscopic methods is employed to unambiguously confirm its identity and purity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The acidic proton of the carboxylic acid is typically observed as a broad singlet far downfield, often in the 10–12 ppm region. libretexts.org Protons on the indole (B1671886) ring would appear in the aromatic region (approximately 6.5-7.6 ppm), while the protons of the butanoic acid side chain would be found in the upfield aliphatic region (approximately 1.0-3.5 ppm). docbrown.info Spin-spin coupling between adjacent protons would lead to complex splitting patterns, revealing which protons are connected through covalent bonds.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is characteristically found in the 170-180 ppm range. Carbons of the indole ring would resonate between approximately 100 and 140 ppm, while the aliphatic carbons of the side chain would appear at higher field strengths (lower ppm values).

Expected ¹H NMR Chemical Shifts

Proton Group Expected Chemical Shift (ppm) Multiplicity
Carboxyl OH 10.0 - 12.0 Broad Singlet
Indole NH ~8.0 Broad Singlet
Aromatic CH (Indole) 6.5 - 7.6 Multiplets
CH (Butanoic Chain) 2.5 - 3.5 Multiplet
CH₂ (Butanoic Chain) 2.0 - 2.5 Multiplet

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound (C₁₂H₁₃NO₂), high-resolution mass spectrometry would confirm its exact mass at approximately 203.0946 g/mol . nih.gov The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum provides structural clues. For instance, a common fragmentation for carboxylic acids is the loss of the carboxyl group, and cleavage at various points along the butanoic acid side chain would also be expected. docbrown.info

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands. amazonaws.com

Characteristic IR Absorption Bands

Functional Group Bond Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-H stretch 2500 - 3300 Very Broad
Indole N-H stretch 3200 - 3500 Sharp to Broad
Alkane C-H stretch 2850 - 3000 Medium to Strong
Carboxylic Acid C=O stretch 1700 - 1725 Strong, Sharp

Chromatographic Techniques for Separation, Purification, and Analysis of Analogs and Metabolites

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for isolating the target compound from reaction byproducts and for analyzing its purity or studying its metabolism.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique used for the analysis and purification of indole-containing compounds. In a typical reverse-phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. For a compound like this compound, a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with an acidic modifier like formic acid or trifluoroacetic acid, is often employed. The acidic modifier ensures that the carboxylic acid group is protonated, leading to better peak shape and retention.

Analogs and metabolites of the parent compound, which may have slight differences in polarity, can be effectively separated using a gradient elution method, where the composition of the mobile phase is changed over time. Detection is commonly achieved using a diode-array detector (DAD) or a mass spectrometer (LC-MS), which provides both retention time data and mass information for each separated component.

Biochemical Assay Development and Kinetic Analysis Protocols

To understand the biological activity of this compound, researchers develop specific biochemical assays to measure its interaction with target proteins, such as enzymes or receptors.

Enzyme Kinetics (e.g., Lineweaver-Burk and Dixon Plots)

If this compound is investigated as an enzyme inhibitor, kinetic studies are performed to determine the mechanism of inhibition. These experiments involve measuring the rate of the enzymatic reaction at various substrate concentrations, both in the absence and presence of the inhibitor.

The data are often visualized using graphical representations of the Michaelis-Menten equation. pharmaguideline.com The Lineweaver-Burk plot , or double reciprocal plot, graphs the inverse of reaction velocity (1/V) against the inverse of substrate concentration (1/[S]). wikipedia.orglibretexts.org This linearization of the kinetic data allows for the determination of key parameters like the maximum velocity (Vmax) and the Michaelis constant (Km). libretexts.org The pattern of changes in the plot in the presence of an inhibitor can distinguish between competitive, non-competitive, and uncompetitive inhibition. pharmaguideline.comwikipedia.org For example, a competitive inhibitor will increase the apparent Km without changing Vmax, resulting in lines that intersect on the y-axis of the Lineweaver-Burk plot. pharmaguideline.com

Binding Assays and Functional Readouts (e.g., Calcium Mobilization Assays)

Binding Assays Binding assays are used to quantify the affinity of a compound for a specific biological target, often a receptor. Radioligand binding assays are a common format. In this technique, a radiolabeled ligand known to bind the target is incubated with a preparation of the target protein (e.g., cell membranes) and varying concentrations of the test compound. The ability of the test compound to displace the radioligand from the target is measured. This allows for the calculation of the inhibitor constant (Ki), a measure of the compound's binding affinity. Indole derivatives have been extensively studied using such assays to determine their affinity for various receptors, such as benzodiazepine (B76468) receptors. nih.gov

Functional Readouts Functional assays measure the biological consequence of a compound binding to its target. A calcium mobilization assay is a common functional readout for G-protein coupled receptors (GPCRs) that signal through the release of intracellular calcium. creative-bioarray.com Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye. creative-bioarray.comselectscience.net When an agonist activates the receptor, it triggers a signaling cascade that results in an increase in intracellular calcium concentration. creative-bioarray.com This change is detected as an increase in fluorescence. If this compound acts as an antagonist, it would block the agonist-induced calcium signal. The use of fluorescent dyes and automated plate readers allows for high-throughput screening of compounds for their functional activity at a specific receptor. creative-bioarray.comselectscience.net Indole-based dyes like Indo-1 are themselves used as calcium indicators, highlighting the importance of this chemical scaffold in biological research. nih.govresearchgate.net

Emerging Research Frontiers and Conceptual Advances in Indole Butanoic Acid Chemistry

Development of Indole-Butanoic Acid Derivatives as Chemical Probes for Biological Systems

Chemical probes are essential tools in chemical biology, designed to interrogate complex biological systems by selectively interacting with specific molecular targets. The indole (B1671886) scaffold, due to its inherent fluorescence and versatile chemistry, is an excellent starting point for the design of such probes. mdpi.com Derivatives of the indole-2-carboxylic acid backbone, closely related to 3-(1H-indol-2-yl)butanoic acid, have been successfully developed into sophisticated probes, particularly for photoaffinity labeling, to identify and characterize protein-ligand interactions. nih.gov

Photoaffinity labeling (PAL) is a powerful technique where a photoactivatable group is incorporated into a ligand. mdpi.com Upon binding to its target protein, the probe is irradiated with UV light, generating a highly reactive species that forms a covalent bond with the protein, thus permanently "tagging" it for identification. mdpi.commdpi.com Common photoactivatable moieties include benzophenones, aryl azides, and diazirines, each with distinct properties. nih.govmdpi.com For example, benzophenone (B1666685) is chemically stable and, upon activation at 350–360 nm, preferentially reacts with unreactive C-H bonds, making it a highly efficient labeling agent. nih.gov

Researchers have successfully synthesized indole-2-carboxamide derivatives bearing photoactivatable functionalities to serve as novel allosteric modulators for the cannabinoid CB1 receptor. nih.gov By incorporating a benzophenone group or an aliphatic azide (B81097) onto the indole-2-carboxamide scaffold, these chemical probes can be used to map the three-dimensional structure of the allosteric binding site on the receptor. nih.gov This approach allows for the precise identification of amino acid residues involved in ligand binding, providing critical insights for future drug design. nih.govresearchgate.net

Beyond photoaffinity labels, indole derivatives are also developed as fluorescent probes. The intrinsic photophysical properties of the indole ring can be modulated through chemical modification to create sensors that change their fluorescence in response to specific environmental cues, such as pH or the presence of specific biomolecules. mdpi.comnih.gov For instance, novel indole-based fluorescent probes have been designed for the bioimaging of S-nitrosylation in mitochondria, demonstrating the platform's utility in visualizing specific biochemical processes within living cells. nih.gov

Table 1: Examples of Chemical Probes Based on Indole Scaffolds
Probe TypeScaffold BaseFunctional GroupBiological Target/ApplicationReference
Photoaffinity LabelIndole-2-carboxamideBenzophenoneCannabinoid CB1 Receptor nih.gov
Photoaffinity LabelIndole-2-carboxamideAliphatic AzideCannabinoid CB1 Receptor nih.gov
Photoaffinity Label5-azido-indole-3-acetic acidAryl AzideAuxin-binding proteins unc.edunih.gov
Fluorescent ProbeSubstituted IndoleArylphosphine esterMitochondrial S-nitrosylation nih.gov

Exploration of Novel Indole Scaffolds with Modified Butanoic Acid Linkers and Substituents

The biological activity of indole derivatives is highly dependent on their substitution patterns. mdpi.com The exploration of novel scaffolds based on the indole-2-yl core, including modifications to the butanoic acid linker and substituents on the indole ring, is a key frontier in medicinal chemistry. The synthetic versatility of starting materials like ethyl indole-2-carboxylate (B1230498) allows for extensive functionalization at multiple positions, including the indole nitrogen (N1), the C3 position, and the benzene (B151609) portion of the ring system (C4-C7). mdpi.commdpi.com

Modifications to the core scaffold can dramatically alter a compound's potency and target specificity. For example, in the development of novel inhibitors for HIV-1 integrase, researchers started with an indole-2-carboxylic acid hit. rsc.orgnih.govnih.gov Through structural optimization, they found that introducing a long branch at the C3 position and a halogenated benzene ring at the C6 position markedly improved the inhibitory effect against the enzyme. nih.govmdpi.comnih.gov The C3 modification improved interaction with a hydrophobic cavity near the active site, while the C6 substituent was able to form a π–π stacking interaction with viral DNA. rsc.orgnih.gov

Similarly, in the design of agonists for the TRPV1 ion channel, scientists have used 1H-indole-2-carboxylic acid as a rigid scaffold. mdpi.comnih.gov They synthesized two series of indole-2-carboxamides by coupling the carboxylic acid with various substituted amines, effectively modifying the linker attached to the C2 position. mdpi.com These modifications aimed to mimic the structure of capsaicin, a natural TRPV1 agonist, by replacing its aliphatic chain with different chemical moieties. mdpi.com

The synthesis of these diverse derivatives often begins with a common precursor, such as indole-2-carboxylic acid or its ester, which can then be subjected to a variety of chemical reactions. mdpi.comclockss.orgeurjchem.com N-alkylation can be achieved using reagents like potassium hydroxide, while the C3 position can be functionalized through reactions like the Vilsmeier-Haack reaction to introduce a formyl group, which can be further modified. nih.govmdpi.com This synthetic tractability allows chemists to systematically explore the structure-activity relationships (SAR) and optimize compounds for desired biological effects. mdpi.com

Table 2: Modifications of the Indole-2-Carboxylic Acid Scaffold and Their Applications
Position of ModificationSubstituent/ModificationScaffoldIntended Application/TargetReference
N1Methyl, Allyl, Benzyl groupsIndole-2-carboxylic acidGeneral synthetic precursor mdpi.com
C2 (Carboxyl group)Amide formation with various aminesIndole-2-carboxamideTRPV1 Agonists mdpi.com
C3Hydroxymethyl, Azidomethyl groupsIndole-2-carboxamideCB1 Receptor Photoaffinity Probes nih.gov
C3Long oxy-methyl branchesIndole-2-carboxylic acidHIV-1 Integrase Inhibitors nih.govnih.gov
C6Halogenated phenylamino (B1219803) groupsIndole-2-carboxylic acidHIV-1 Integrase Inhibitors nih.govmdpi.com

Integration of Multi-Omics Data in Understanding Biological Roles and Pathways

Understanding the precise biological roles and mechanisms of action of a compound like this compound requires a systems-level perspective. The integration of multiple "omics" data types—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by a small molecule. nih.govrsc.org This integrative approach can help elucidate complex biosynthetic pathways, identify drug targets, and uncover mechanisms of action that would be missed by studying a single data type alone. nih.govmdpi.com

A multi-omics strategy typically involves exposing a biological system (e.g., cells, tissues, or a whole organism) to the compound of interest and then measuring the global changes at different molecular levels.

Transcriptomics (e.g., RNA-Seq) reveals which genes are up- or down-regulated, pointing to the cellular pathways being affected. mdpi.com

Proteomics measures changes in protein abundance and post-translational modifications, providing insight into the functional output of gene expression changes.

Metabolomics analyzes the full complement of small-molecule metabolites, offering a direct snapshot of the cell's metabolic state and how it is perturbed by the compound. mdpi.com

By integrating these datasets, researchers can build comprehensive models of a compound's effect. For example, correlating changes in gene expression (transcriptomics) with changes in metabolite levels (metabolomics) can help identify the genes responsible for synthesizing or breaking down specific metabolites, thereby reconstructing metabolic pathways. nih.govrsc.org This approach has been successfully used in plants to discover the biosynthetic pathways for natural products. nih.gov While specific multi-omics studies on this compound are not yet prevalent in the literature, this methodology holds immense potential. For instance, many microbial indole compounds are known to be involved in signaling and crosstalk with host organisms. nih.gov A multi-omics approach could be used to unravel how an exogenous indole derivative interacts with host cells, identifying the signaling pathways it modulates and the downstream physiological effects.

Table 3: Overview of Key Omics Technologies and Their Applications
Omics TechnologyMolecules AnalyzedInformation ProvidedPotential Application for Indole-Butanoic Acid Research
GenomicsDNAGenetic blueprint, mutations, gene clusters for pathwaysIdentify potential protein targets based on genetic susceptibility.
TranscriptomicsRNAGene expression levels (up/down-regulation)Determine which cellular pathways are activated or inhibited by the compound. mdpi.com
ProteomicsProteinsProtein abundance, modifications, and interactionsIdentify the specific proteins that physically interact with the compound.
MetabolomicsMetabolitesChanges in cellular metabolism and small molecule concentrationsTrack the metabolic fate of the compound and its effect on endogenous metabolites. mdpi.com

Challenges and Opportunities in Targeted Chemical Biology Approaches

The use of this compound and its derivatives in targeted chemical biology presents both significant challenges and exciting opportunities. These approaches aim to use small molecules to modulate specific protein targets and thereby influence biological processes, requiring a deep understanding of molecular interactions and cellular networks. researchgate.net

Challenges: One of the primary challenges in chemical biology is target identification—determining the specific protein or proteins with which a bioactive small molecule interacts to produce its effect. researchgate.net While affinity-based methods, including photoaffinity labeling, are powerful, they come with their own difficulties. The chemical modification required to attach an affinity tag or a photoactivatable group to the small molecule can sometimes alter its biological activity or binding affinity, leading to misleading results. researchgate.net Furthermore, the high reactivity of intermediates generated during photoaffinity labeling can lead to non-specific labeling of proteins that are merely in proximity to the true target. mdpi.com Another significant hurdle in drug development, including for indole-based compounds, is the emergence of drug resistance, where mutations in the target protein reduce the efficacy of the inhibitor. nih.gov

Opportunities: Despite the challenges, the indole scaffold offers immense opportunities. Its status as a privileged structure means that libraries of indole derivatives have a high probability of yielding compounds with interesting biological activities against a wide range of targets, including kinases, G-protein coupled receptors, and enzymes like HIV-1 integrase. nih.govmdpi.comnih.gov The synthetic accessibility of the indole-2-carboxylic acid core allows for the rational design and optimization of compounds. rsc.org By combining computational methods like molecular docking and 3D-QSAR with chemical synthesis, researchers can design new derivatives with enhanced potency and selectivity. nih.gov

The successful development of indole-2-carboxylic acid derivatives as potent HIV-1 integrase inhibitors and indole-2-carboxamides as TRPV1 modulators highlights the vast potential of this scaffold. mdpi.comnih.gov As synthetic methods become more advanced and our understanding of biological systems deepens through techniques like multi-omics, the opportunities to develop highly specific and effective chemical probes and therapeutic agents from the indole-2-ylbutanoic acid framework will continue to expand. These efforts pave the way for new tools to dissect biology and new lead compounds for treating human diseases. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1H-indol-2-yl)butanoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling indole derivatives with butanoic acid precursors. For example, acid-catalyzed Friedel-Crafts alkylation or nucleophilic substitution reactions can introduce the butanoic acid chain to the indole C-2 position. Optimization strategies include using polar aprotic solvents (e.g., DMF or DMSO) and catalytic amounts of Lewis acids (e.g., ZnCl₂ at 0.5–1.0 mol%, as in ). Reaction progress can be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane) or HPLC (retention time ~8.2 min with C18 columns). Post-synthesis purification via column chromatography (silica gel, gradient elution) ensures high yields (>75%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • FT-IR/FT-Raman : Identifies carboxylic acid O-H stretches (2500–3300 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹).
  • NMR : ¹H NMR (DMSO-d₆) shows indole aromatic protons (δ 6.8–7.4 ppm) and butanoic acid CH₂ groups (δ 2.3–2.7 ppm). ¹³C NMR confirms the carboxylic carbon (δ ~170 ppm). HMBC correlations link the indole C-2 to the adjacent CH₂ group in the butanoic chain.
  • X-ray crystallography : Resolves solid-state conformation, as demonstrated for structurally similar compounds in and .
  • Mass spectrometry : ESI-MS in negative mode ([M-H]⁻ ion) confirms molecular weight (e.g., m/z 218 for C₁₂H₁₁NO₂) .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (e.g., ~4.5 eV, indicating moderate electron transfer capacity) and electrostatic potential surfaces to identify nucleophilic sites (e.g., carboxyl oxygen). Molecular dynamics (MD) simulations in explicit solvent models (e.g., water) reveal conformational stability of the butanoic acid chain. For vibrational analysis, scaled DFT frequencies match experimental FT-IR/Raman data (mean error <10 cm⁻¹), as shown in for a related indole-carboxylic acid .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance the bioactivity of indole-containing butanoic acid derivatives?

  • Methodological Answer :

  • Substituent modification : Introducing electron-withdrawing groups (e.g., -NO₂ at indole C-5) increases binding affinity to enzymatic targets. demonstrated that methoxy groups at C-3 improve tubulin binding (ΔG = -9.2 kcal/mol).
  • Co-crystallization : X-ray structures of derivatives complexed with target proteins (e.g., tubulin in ) validate interaction mechanisms.
  • QSAR modeling : Partial least squares (PLS) regression correlates logP values (e.g., ~2.1 for unmodified derivatives) with cytotoxicity (IC₅₀) in cancer cell lines .

Q. What challenges arise in analyzing degradation products of this compound under physiological conditions, and how are they addressed?

  • Methodological Answer : Degradation via decarboxylation (forming 3-(1H-indol-2-yl)propane) or indole ring oxidation (producing hydroxylated byproducts) complicates analysis. Strategies include:

  • LC-MS/MS with isotope labeling : Stable isotopes (e.g., ¹³C-labeled carboxyl groups) track degradation pathways.
  • Forced degradation studies : Exposure to oxidative conditions (3% H₂O₂, 40°C for 24 hours) identifies major impurities.
  • GC-MS headspace analysis : Detects volatile degradation products, as applied to butanoic acid esters in .

Methodological Notes

  • Data contradiction resolution : Conflicting spectroscopic data (e.g., NMR shifts in different solvents) should be cross-validated using computational models (DFT) and experimental controls .
  • Experimental design : For biological assays, ensure pH adjustment (to 7.4) to maintain carboxylate ionization, mimicking physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.